molecular formula C19H16ClN3O2S2 B12837854 N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide

N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide

Cat. No.: B12837854
M. Wt: 417.9 g/mol
InChI Key: YFXHHBZIJIMAHC-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide is a synthetic organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazine ring, followed by the introduction of the chlorophenyl and methyl-dihydrothiazolyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(4-methylthiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide
  • N-(4-Chlorophenyl)-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide

Uniqueness

N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide is unique due to the presence of both the chlorophenyl and methyl-dihydrothiazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O2S2

Molecular Weight

417.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C19H16ClN3O2S2/c1-11-9-27-19(21-11)23(14-5-3-13(20)4-6-14)18(25)12-2-7-16-15(8-12)22-17(24)10-26-16/h2-8,11H,9-10H2,1H3,(H,22,24)

InChI Key

YFXHHBZIJIMAHC-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=N1)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)SCC(=O)N4

Origin of Product

United States

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